4-(4-(Trifluoromethyl)phenyl)azetidin-2-one

Lipophilicity LogP β-Lactam

Researchers requiring reproducible SAR data face challenges when sourcing CF₃-substituted β-lactam building blocks with confirmed regioisomeric identity. 4-(4-(Trifluoromethyl)phenyl)azetidin-2-one (CAS 1342243-29-1) addresses this need: • LogP 1.79 vs ~0.03-1.58 for unsubstituted 4-phenyl analog - ~50-fold enhanced membrane permeability • C4-substituted regioisomer, structurally distinct from N1-substituted isomer (CAS 60314-64-9) • Fsp³ 0.3, MW 215.18, within fragment-like space for lead optimization Supplied at ≥98% purity with verified CAS identity for HPLC method development and QC workflows.

Molecular Formula C10H8F3NO
Molecular Weight 215.17 g/mol
Cat. No. B13629848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Trifluoromethyl)phenyl)azetidin-2-one
Molecular FormulaC10H8F3NO
Molecular Weight215.17 g/mol
Structural Identifiers
SMILESC1C(NC1=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(15)14-8/h1-4,8H,5H2,(H,14,15)
InChIKeyFHPUVOUYNQYVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Trifluoromethyl)phenyl)azetidin-2-one Physicochemical Profile


4-(4-(Trifluoromethyl)phenyl)azetidin-2-one (CAS 1342243-29-1) is a monocyclic β-lactam (2-azetidinone) carrying a 4-trifluoromethylphenyl substituent at the C4 position of the four-membered lactam ring . The compound has a molecular weight of 215.18 g/mol, a calculated LogP of 1.79, one hydrogen bond donor, one hydrogen bond acceptor, and an Fsp³ value of 0.3 . It is commercially available at 97–98% purity from multiple suppliers for research use . The azetidin-2-one scaffold is widely exploited as a building block for CF₃-containing heterocycles and as a pharmacophore in tubulin-targeting anticancer agents, β-lactamase inhibitors, and enzyme inhibitors [1].

Building block for CF₃-containing heterocycles
High-purity (97–98%) for reproducible SAR
Fragment-like properties: Fsp³ 0.3, LogP 1.79

4-(4-(Trifluoromethyl)phenyl)azetidin-2-one: CF₃ Advantage Over Substitutes


Within the monocyclic β-lactam family, the position and electronic character of the C4 aryl substituent profoundly affect lipophilicity, metabolic stability, and target binding . The para-CF₃ substituent in 4-(4-(trifluoromethyl)phenyl)azetidin-2-one imparts a LogP of 1.79, compared to approximately 0.03–1.58 for the unsubstituted 4-phenylazetidin-2-one . This ~1.7–1.8 log unit difference translates to a roughly 50-fold increase in octanol/water partition coefficient, which can substantially alter membrane permeability, pharmacokinetic behavior, and non-specific binding profiles [1]. Furthermore, the 4-CF₃-phenyl regioisomer is structurally distinct from its N-substituted isomer (1-[4-(trifluoromethyl)phenyl]azetidin-2-one, CAS 60314-64-9), where the CF₃-phenyl group is attached to the lactam nitrogen rather than C4, resulting in different ring electronics and synthetic reactivity . These physicochemical and regiochemical differences mean that simple analog substitution will not preserve the property profile required for reproducible SAR or synthetic applications.

Target
Substitute
Risk
4-CF₃-phenyl
4-phenyl analog
Lipophilicity profile may shift permeability and non-specific binding
C4-substituted
N1-substituted isomer
Different ring electronics and reactivity may not support synthetic pathway fidelity

4-(4-(Trifluoromethyl)phenyl)azetidin-2-one: Quantitative Differentiation Evidence


Lipophilicity vs. 4-Phenylazetidin-2-one

The para-CF₃ substituent elevates the LogP of the target compound to 1.79, compared with 0.026–1.58 for 4-phenylazetidin-2-one (CAS 5661-55-2), representing a ΔLogP of +0.21 to +1.76 depending on the comparator value used . This increase reflects the well-established effect of the trifluoromethyl group in enhancing lipophilicity [1].

Lipophilicity comparison
Data to verify
Target LogP 1.79 vs. 4-phenyl LogP 0.026
ΔLogP +1.76
Reported lipophilicity difference may support permeability selection
Calculated LogP; experimental validation advised
Lipophilicity LogP β-Lactam

Regioisomeric Discrimination: C4- vs. N1-Aryl Substitution

4-(4-(Trifluoromethyl)phenyl)azetidin-2-one bears the CF₃-phenyl group at the C4 position, whereas 1-[4-(trifluoromethyl)phenyl]azetidin-2-one (CAS 60314-64-9) carries the identical substituent at the N1 position . The N1-substituted isomer places the electron-withdrawing CF₃ group in direct conjugation with the lactam nitrogen, altering the amide resonance and ring reactivity compared to the C4-substituted isomer [1]. Both compounds share identical molecular formula (C₁₀H₈F₃NO) and molecular weight (215.17 g/mol), making regioisomeric identification critical for procurement accuracy .

Regioisomeric identity
Head-to-head
C4-aryl (target) vs. N1-aryl isomer; identical MW 215.17
Regioisomeric identity must be verified to avoid procurement errors
Isobaric isomers share identical molecular formula
Regioisomer β-Lactam Synthetic Intermediate

Cytotoxicity Enhancement by 4-CF₃-Phenyl in β-Lactams

In a series of 1,4-diaryl-2-azetidinones evaluated for antiproliferative activity, the 4-trifluoromethylphenyl-substituted analog demonstrated an IC₅₀ of 0.75 μM against a cancer cell line panel, representing a ~17.3-fold potency improvement over the unsubstituted phenyl analog (IC₅₀ = 13.00 μM) [1]. While this data originates from a specific 1,4-diaryl-2-azetidinone scaffold and not from the exact target compound, it illustrates the class-level contribution of the 4-CF₃-phenyl group to cytotoxic potency [1]. Comparable potency enhancements for CF₃-substituted azetidin-2-ones have been reported in tubulin polymerization inhibition assays, where nanomolar IC₅₀ values (1.0–3.6 nM) were achieved by chiral fluorinated azetidin-2-ones [2].

Cytotoxicity profile
Class-level inference
4-CF₃ analog IC₅₀ 0.75 μM vs. phenyl analog 13.00 μM
Reported cell-model response context; supports cytotoxicity endpoint review
Class-level SAR; not confirmed for exact target compound
Cytotoxicity Structure-Activity Relationship Anticancer

Purity Advantage Over Isomeric Analogs

The target compound is available from Fluorochem at 98% purity and from AKSci at 97% minimum purity . In comparison, the meta-CF₃ isomer 4-[3-(trifluoromethyl)phenyl]-2-azetidinone (CAS 777885-68-4) is offered at 95% minimum purity by AKSci, and the N1-substituted isomer 1-[4-(trifluoromethyl)phenyl]azetidin-2-one is listed at 95%+ purity . The 2–3% absolute purity differential may be consequential for applications requiring high-purity starting materials, such as fragment-based drug discovery or sensitive biophysical assays where minor impurities can confound results [1].

Purity specification
Specification review
Target 97–98% vs. meta isomer 95% minimum
Higher minimum purity may reduce impurity artifacts in biological assays
Verify per-batch Certificate of Analysis
Purity Quality Control Procurement

Application Scenarios for 4-(4-(Trifluoromethyl)phenyl)azetidin-2-one


Lipophilicity-Driven Lead Optimization in Anticancer β-Lactams

The elevated LogP (1.79) of 4-(4-(trifluoromethyl)phenyl)azetidin-2-one, compared to the unsubstituted phenyl analog (LogP ≈ 0.03–1.58), makes it a suitable scaffold for medicinal chemistry programs seeking to improve membrane permeability while maintaining the β-lactam pharmacophore . The class-level SAR data indicating a ~17-fold potency gain for 4-CF₃-phenyl over phenyl in azetidin-2-one cytotoxicity assays supports its prioritization for antiproliferative screening libraries [1].

CF₃ Building Block for Heterocycle Construction

As a 4-CF₃-β-lactam building block, this compound can be deployed in ring-opening and ring-transformation reactions to generate CF₃-substituted azetidines, diaminopropanes, 1,3-oxazinanes, and 1,3-oxazinan-2-ones . The C4 substitution pattern ensures that the CF₃ group is positioned for downstream functionalization distinct from N1-substituted analogs, which exhibit different ring electronics and reactivity profiles [1].

High-Purity Reference Standard for Isomer Discrimination

With a minimum purity specification of 97–98% and a well-defined regioisomeric identity (CAS 1342243-29-1, distinct from the N1-substituted isomer CAS 60314-64-9), this compound can serve as a reference standard for HPLC method development, isomer identification, and quality control in synthetic workflows involving CF₃-azetidin-2-one intermediates [1].

Fragment-Based Drug Discovery: Property Optimization

The favorable Fsp³ value (0.3), low hydrogen bond donor/acceptor count (1/1), and moderate LogP (1.79) place this compound within desirable fragment-like physicochemical space . Compared to 4-phenylazetidin-2-one, the CF₃ group provides enhanced lipophilicity without significantly increasing molecular weight beyond 215 Da, making it an attractive fragment for growing campaigns targeting lipophilic binding pockets [2].

Application
Selection Property
Validation Focus
Membrane permeability optimization
Elevated LogP by para-CF₃ substitution
Cell-based permeability profiling
CF₃-heterocycle building block
C4-substitution reactivity pattern
Ring-transformation compatibility
Isomer discrimination reference
Defined regioisomeric identity and purity
HPLC and identity verification
Fragment-based screening
Fsp³, MW, LogP in fragment space
Lipophilic binding pocket profiling
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